N-cyclohexyl-4-[2-(tetrazol-1-yl)acetyl]piperazine-1-carboxamide
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Overview
Description
N-cyclohexyl-4-[2-(tetrazol-1-yl)acetyl]piperazine-1-carboxamide is a complex organic compound that features a piperazine ring substituted with a cyclohexyl group, a tetrazole moiety, and an acetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-4-[2-(tetrazol-1-yl)acetyl]piperazine-1-carboxamide typically involves multiple steps:
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Formation of the Tetrazole Ring: : The tetrazole ring can be synthesized via the cyclization of nitriles with azides under acidic or basic conditions. For instance, sodium azide can react with a nitrile precursor in the presence of a strong acid like hydrochloric acid to form the tetrazole ring.
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Acetylation of Piperazine: : The piperazine ring is acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine. This step introduces the acetyl group onto the piperazine ring.
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Coupling Reactions: : The tetrazole and acetylated piperazine intermediates are then coupled together. This can be achieved through a nucleophilic substitution reaction where the tetrazole moiety is introduced to the acetylated piperazine.
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Cyclohexyl Substitution: : Finally, the cyclohexyl group is introduced via a substitution reaction, often using cyclohexylamine in the presence of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the tetrazole ring, potentially converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetyl group, where nucleophiles can replace the acetyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Amines derived from the reduction of the tetrazole ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-cyclohexyl-4-[2-(tetrazol-1-yl)acetyl]piperazine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound can be used in the study of enzyme inhibition and receptor binding due to its potential to interact with biological macromolecules. It serves as a model compound in the development of new drugs.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. It may act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development in treating various diseases.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings that require precise chemical functionalities.
Mechanism of Action
The mechanism of action of N-cyclohexyl-4-[2-(tetrazol-1-yl)acetyl]piperazine-1-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological ligands, allowing the compound to bind to active sites on enzymes or receptors, thereby inhibiting their activity. The piperazine ring provides structural rigidity, enhancing the binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-4-[2-(1H-tetrazol-5-yl)acetyl]piperazine-1-carboxamide: Similar structure but with a different position of the tetrazole ring.
N-cyclohexyl-4-[2-(1H-tetrazol-1-yl)acetyl]piperidine-1-carboxamide: Similar but with a piperidine ring instead of piperazine.
Uniqueness
N-cyclohexyl-4-[2-(tetrazol-1-yl)acetyl]piperazine-1-carboxamide is unique due to the specific positioning of the tetrazole ring and the presence of both cyclohexyl and acetyl groups. This combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-cyclohexyl-4-[2-(tetrazol-1-yl)acetyl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N7O2/c22-13(10-21-11-15-17-18-21)19-6-8-20(9-7-19)14(23)16-12-4-2-1-3-5-12/h11-12H,1-10H2,(H,16,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRUPTDUVMHOLOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2CCN(CC2)C(=O)CN3C=NN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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